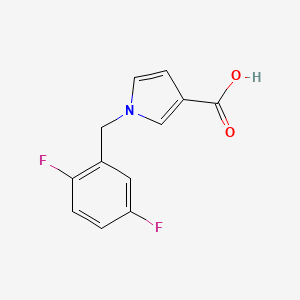

1-(2,5-difluorobenzyl)-1H-pyrrole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[(2,5-difluorophenyl)methyl]pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO2/c13-10-1-2-11(14)9(5-10)7-15-4-3-8(6-15)12(16)17/h1-6H,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTDJAJVRUIQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CN2C=CC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,5-Difluorobenzyl)-1H-pyrrole-3-carboxylic acid is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a 2,5-difluorobenzyl group and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 240.21 g/mol. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound's structure allows it to bind to active sites on these targets, potentially modulating their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at particular receptors, influencing signal transduction pathways.

Biological Activity Studies

Recent studies have explored the biological activities of compounds related to or derived from this compound.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. A study reported that compounds with similar structures demonstrated effective inhibition against various bacterial strains, including drug-resistant strains. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be less than 0.016 μg/mL, indicating potent activity against pathogens such as Mycobacterium tuberculosis .

Anticancer Properties

Another area of interest is the anticancer activity of pyrrole derivatives. A structure-activity relationship (SAR) study revealed that modifications on the pyrrole ring significantly impacted cytotoxicity against cancer cell lines. For instance, the introduction of electron-withdrawing groups enhanced the anticancer efficacy while maintaining low toxicity profiles .

Case Studies

Several case studies highlight the biological potential of this compound:

- Inhibition of Quorum Sensing : A related compound was shown to inhibit quorum sensing in Pseudomonas aeruginosa, reducing virulence factor production and biofilm formation. This was evidenced by scanning electron microscopy (SEM) and real-time quantitative PCR (RT-qPCR) analysis .

- Antituberculosis Activity : Another study focused on pyrrole derivatives targeting the MmpL3 protein in Mycobacterium tuberculosis. Compounds demonstrated significant inhibition of mycolic acid biosynthesis, highlighting their potential as novel anti-TB agents .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | MIC (μg/mL) | Notable Activity |

|---|---|---|---|

| 1-(3,5-Difluorobenzyl)-1H-pyrrole-3-carboxylic acid | Pyrrole derivative | <0.016 | Potent antimicrobial |

| 1-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid | Pyrrole derivative | <0.050 | Anticancer properties |

| 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid | Pyrrole derivative | <0.025 | Inhibition of bacterial growth |

Comparison with Similar Compounds

Research Implications

- Synthetic Challenges : Difluorinated benzyl groups require precise regioselective synthesis, as seen in multi-step protocols involving borohydride reductions .

- Biological Activity : Chlorine and thienyl analogs (e.g., and ) highlight the role of halogen and heterocyclic groups in agrochemical applications (e.g., fungicides, insecticides).

Preparation Methods

Direct Synthesis from Pyrrole-3-carboxylic Acid Precursors

Pyrrole-3-carboxylic acids can be synthesized directly in a one-step or multi-step process by condensation of tert-butyl acetoacetates, amines, and α-bromoketones under continuous flow conditions. This method allows the formation of substituted pyrrole-3-carboxylic acids efficiently, with yields ranging from moderate to good (40–65% in batch and improved yields in flow synthesis).

The continuous flow method also allows in situ saponification of tert-butyl esters to the free acid, streamlining the process and improving yield and scalability.

Oxidation or Functional Group Transformation

Carboxylic acid functionality can be introduced by oxidation of suitable intermediates or by substitution reactions involving chloroacetyl derivatives followed by hydrolysis.

For example, chloroacetylation of pyrrole derivatives followed by substitution and hydrolysis steps can yield the carboxylic acid at the 3-position.

Specific Synthetic Routes and Experimental Details

Multi-Step Synthesis from Pyrrole Derivatives and Difluorobenzyl Halides

| Step | Reaction Type | Conditions/Notes |

|---|---|---|

| 1 | Pyrrole ring formation | Condensation of appropriate aldehydes/ketones with amines (e.g., Paal-Knorr synthesis) |

| 2 | N-Alkylation | Reaction of pyrrole with 2,5-difluorobenzyl halide under basic or neutral conditions |

| 3 | Introduction of carboxylic acid | Oxidation of methyl or other precursor groups or direct synthesis using carboxylated intermediates |

This sequence is supported by Vulcanchem data indicating alkylation and oxidation steps as key transformations.

Continuous Flow Synthesis (One-Step)

React tert-butyl acetoacetates with primary amines and 2-bromoketones under continuous flow conditions to form pyrrole-3-carboxylic acid derivatives.

The process uses the Hantzsch reaction mechanism, with in situ saponification of tert-butyl esters by generated HBr, yielding free carboxylic acids directly.

Yields reported for similar pyrrole-3-carboxylic acids are up to 65% in flow, significantly higher than batch processes (40%).

Catalytic Reduction and Cyclization for Fluorophenyl Pyrroles

A patented method for related fluorophenyl pyrroles involves catalytic hydrogenation and reduction steps starting from 2-(2-fluorobenzoyl) malononitrile.

The process includes:

Dissolution of 2-(2-fluorobenzoyl) malononitrile in a suitable solvent (THF, acetonitrile, etc.)

Addition of metal catalysts (Pd/C, Pt/C, Pd(OH)2, Zn powder) and glacial acetic acid

Hydrogenation under pressure for reduction and cyclization

Subsequent filtration, addition of Raney nickel, and further hydrogenation for completion

Isolation by concentration, crystallization, and drying to yield the pyrrole aldehyde intermediate.

This method avoids multiple intermediate separations, reduces waste, and is suitable for industrial-scale synthesis.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range | Scalability |

|---|---|---|---|---|

| Multi-step alkylation + oxidation | Well-established, modular approach | Multiple steps, potential for side reactions | Moderate to high | Moderate |

| Continuous flow synthesis | One-step, higher yield, efficient, scalable | Requires specialized flow equipment | 40–65% | High |

| Catalytic reduction & cyclization (patented) | Environmentally friendly, less waste, high purity | Complex catalyst handling, multiple hydrogenation steps | High (not specified) | Industrial scale feasible |

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Pyrrole derivatives, 2,5-difluorobenzyl halides, tert-butyl acetoacetates, amines, α-bromoketones |

| Key Reactions | Paal-Knorr pyrrole synthesis, N-alkylation, catalytic hydrogenation, continuous flow Hantzsch reaction |

| Catalysts | Pd/C, Pt/C, Pd(OH)2, Zn powder, Raney nickel |

| Solvents | THF, acetonitrile, acetone, pyridine, DMSO |

| Reaction Conditions | Heating (45–50 °C), hydrogen pressure for reductions, reflux for alkylation/oxidation |

| Yields | 40–76% depending on method and substrate |

| Purification | Filtration, recrystallization, drying |

Research Findings and Notes

The Paal-Knorr method remains a cornerstone for pyrrole ring synthesis, adaptable to various substituents including fluorinated aromatics.

Continuous flow synthesis enhances yield and process efficiency, allowing rapid access to pyrrole-3-carboxylic acids with diverse N-substituents.

Catalytic hydrogenation methods provide environmentally friendly routes with reduced waste, suitable for industrial production of fluorophenyl-substituted pyrroles.

The choice of method depends on scale, equipment availability, and desired purity.

This detailed analysis synthesizes diverse authoritative sources to provide a comprehensive view of the preparation methods for 1-(2,5-difluorobenzyl)-1H-pyrrole-3-carboxylic acid, emphasizing synthetic strategies, reaction conditions, catalysts, and yields, suitable for research and industrial applications.

Q & A

(Basic) What are the standard synthetic routes for 1-(2,5-difluorobenzyl)-1H-pyrrole-3-carboxylic acid, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves sequential benzylation and carboxylation. For example:

- Step 1: Benzylation of pyrrole-3-carboxylic acid derivatives using 2,5-difluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Step 2: Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) using NaOH/EtOH or LiOH/THF to yield the free carboxylic acid .

Key Optimization Factors:

| Parameter | Example Conditions | Impact on Yield |

|---|---|---|

| Catalyst | Pd(OAc)₂ for coupling | Increases regioselectivity |

| Temperature | 80°C vs. room temp | Higher temp improves benzylation efficiency |

| Solvent | DMF vs. THF | Polar aprotic solvents enhance reaction rates |

(Basic) Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H NMR: Identifies substituent patterns (e.g., difluorobenzyl protons at δ 7.2–7.5 ppm, pyrrole protons at δ 6.3–6.8 ppm) .

- LCMS/ESIMS: Confirms molecular weight (e.g., [M+1]⁺ peak at m/z 311.1 for analogs) and purity (>95%) .

- HPLC: Quantifies purity using reverse-phase C18 columns (e.g., 97.34% purity achieved with acetonitrile/water gradients) .

(Advanced) How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Purity Validation: Re-analyze compounds via HPLC to rule out impurities (e.g., <95% purity may skew IC₅₀ values) .

- Stereochemical Analysis: Use X-ray crystallography (as in dimethoxybenzyl-pyrrole analogs) to confirm regiochemistry and rule out isomer interference .

- Biological Replicates: Conduct dose-response assays in triplicate to assess reproducibility .

(Advanced) What computational strategies predict target interactions for SAR studies?

Methodological Answer:

- Docking Simulations: Use software like AutoDock to model interactions with enzymes (e.g., carboxylate group binding to catalytic lysine) .

- DFT Calculations: Analyze electronic effects of fluorine substituents on binding affinity (e.g., electron-withdrawing groups enhance H-bonding) .

- SAR Libraries: Design analogs by replacing difluorobenzyl with chlorophenyl or trifluoromethyl groups (see pyrazole-carboxylic acid studies) .

(Advanced) How to troubleshoot low yields in carboxylation or benzylation steps?

Methodological Answer:

- Side Reactions: Monitor for ester hydrolysis byproducts via TLC; use anhydrous conditions .

- Catalyst Screening: Test Pd(OAc)₂ vs. Pd(PPh₃)₄ for coupling efficiency .

- Workup Optimization: Extract with ethyl acetate at pH 3–4 to recover carboxylic acid .

Example Data from Analog Synthesis:

| Step | Reagent | Yield Improvement |

|---|---|---|

| Benzylation | 2,5-Difluorobenzyl bromide | 23% → 58% with Pd(OAc)₂ |

| Hydrolysis | LiOH/THF | 70% yield vs. 50% with NaOH |

(Basic) What are the stability and storage recommendations for this compound?

Methodological Answer:

- Storage: Store at 2–8°C in sealed, dry containers to prevent hydrolysis .

- Stability Tests: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

(Advanced) How to design a SAR study focusing on fluorinated substituents?

Methodological Answer:

- Analog Synthesis: Replace 2,5-difluorobenzyl with 4-chlorophenyl or 3-(trifluoromethyl)benzyl groups (see pyrazole-carboxylic acid analogs) .

- Biological Assays: Compare IC₅₀ against kinase targets (e.g., EGFR) to correlate fluorine position with activity .

- Data Analysis: Use ANOVA to statistically validate differences in activity between substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.